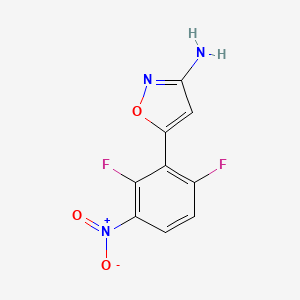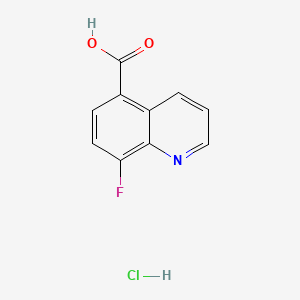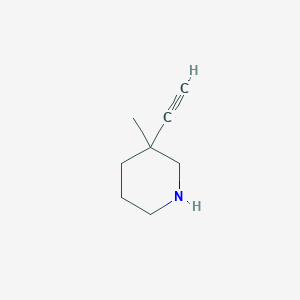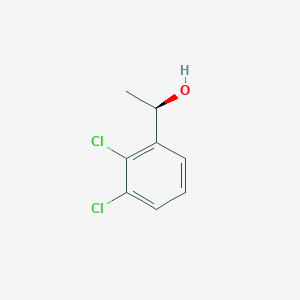![molecular formula C12H24N2O3 B13593667 tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)
tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C13H26N2O4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group attached to a morpholine ring, which is further substituted with a dimethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable morpholine derivative. One common method includes the use of tert-butyl carbamate and 3-(hydroxymethyl)-5,5-dimethylmorpholine under specific reaction conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of drug candidates. It is used to modify the pharmacokinetic and pharmacodynamic properties of potential drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, leading to the formation of desired products .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another compound with a similar structure but different substituents.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used in the synthesis of kinase inhibitors.
Uniqueness: tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the morpholine ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)13-6-9-7-16-8-12(4,5)14-9/h9,14H,6-8H2,1-5H3,(H,13,15) |
InChI Key |
MCYADDJGMKNXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(N1)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


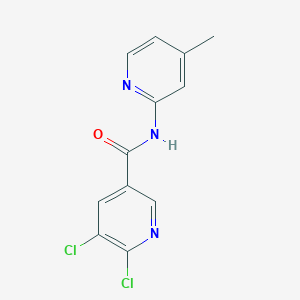
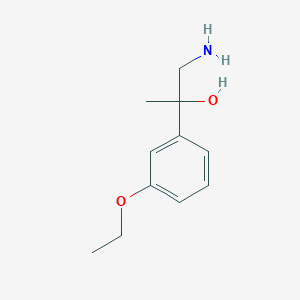
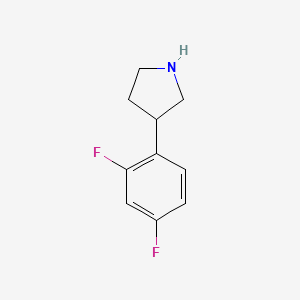
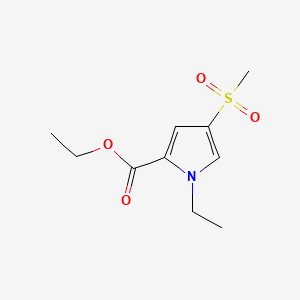
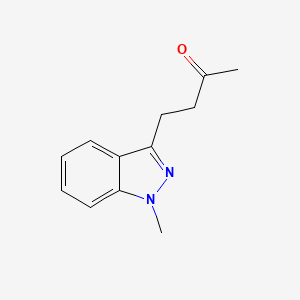
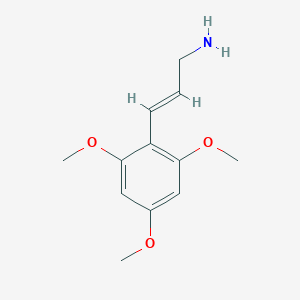
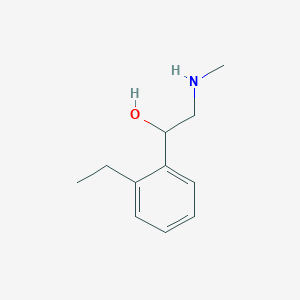
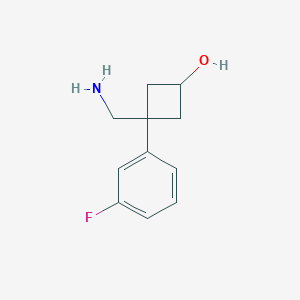
![4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B13593628.png)
![{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride](/img/structure/B13593635.png)
